N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide, also known as MPEP, is a potent and selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5). It was first synthesized in 1997 by a team of researchers led by David Johnson at Pfizer, and since then, it has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide acts as a selective antagonist of the mGluR5 receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of mGluR5, N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide reduces the release of glutamate, a neurotransmitter that is involved in various physiological and pathological processes such as learning and memory, pain perception, and neurodegeneration.
Biochemical and Physiological Effects
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide has been shown to have a range of biochemical and physiological effects, including reducing anxiety and depression-like behaviors in animal models, improving cognitive function in Alzheimer's and Parkinson's disease models, reducing drug-seeking behavior in addiction models, and reducing neuroinflammation and oxidative stress in various neurological disorders.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide in lab experiments is its high selectivity for mGluR5, which allows researchers to specifically target this receptor without affecting other glutamate receptors. However, one limitation of using N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide is its relatively low potency, which may require higher concentrations to achieve the desired effects.
Future Directions
There are several future directions for research on N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide, including:
1. Developing more potent and selective mGluR5 antagonists for therapeutic use.
2. Investigating the potential of N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide and other mGluR5 antagonists as neuroprotective agents in neurodegenerative diseases.
3. Studying the role of mGluR5 in the development and maintenance of drug addiction and exploring the potential of mGluR5 antagonists as anti-addiction agents.
4. Investigating the potential of N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide and other mGluR5 antagonists as anti-inflammatory and antioxidant agents in various neurological disorders.
5. Exploring the potential of N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide and other mGluR5 antagonists as cognitive enhancers in healthy individuals and in the treatment of cognitive deficits in various neurological disorders.
Synthesis Methods
The synthesis of N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide involves a multi-step process that starts with the reaction of 3-methylbenzylamine with 3-bromobenzoyl chloride to form 3-(3-methylphenyl)-3-oxopropanenitrile. This intermediate is then reacted with 1,2-diaminopropane to form the pyrrole ring, followed by the introduction of the benzamide group using benzoyl chloride. The final step involves the reduction of the nitrile group to the amine using lithium aluminum hydride.
Scientific Research Applications
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including anxiety, depression, schizophrenia, addiction, and neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been used as a research tool to study the role of mGluR5 in various physiological and pathological processes.
properties
IUPAC Name |
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O/c1-16-6-4-7-17(14-16)10-11-21-20(23)18-8-5-9-19(15-18)22-12-2-3-13-22/h2-9,12-15H,10-11H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLSZZVVONOMCPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNC(=O)C2=CC(=CC=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(3-methylphenyl)ethyl]-3-pyrrol-1-ylbenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.